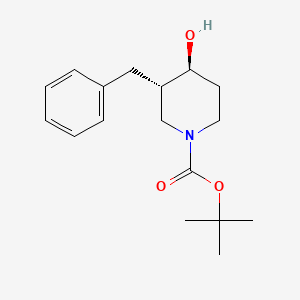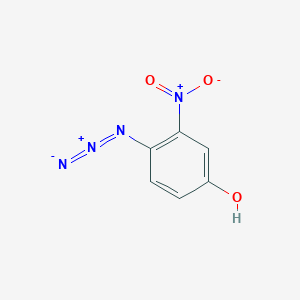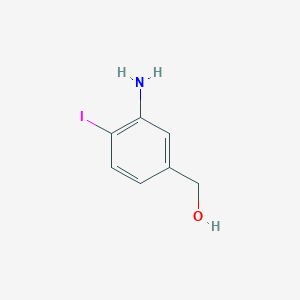
3-溴-2-氯-6-(氯甲基)吡啶
描述
“3-Bromo-2-chloro-6-(chloromethyl)pyridine” is a chemical compound with the molecular formula C6H4BrCl2N . It is a solid or liquid substance under normal conditions . The IUPAC name for this compound is 3-bromo-2-chloro-6-(chloromethyl)pyridine .
Synthesis Analysis
The synthesis of 2-bromo-6-chloromethylpyridine has been reported in the literature . The synthesis involves the use of 2,6-dibromopyridine as a starting material, which is then reacted with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . This method is considered safer and requires milder reaction conditions than conventional methods .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-6-(chloromethyl)pyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 3rd position with a bromine atom, at the 2nd position with a chlorine atom, and at the 6th position with a chloromethyl group .
Physical And Chemical Properties Analysis
The molecular weight of “3-Bromo-2-chloro-6-(chloromethyl)pyridine” is 240.91 . It is a solid or liquid substance under normal conditions .
科学研究应用
Chemical Properties
“3-Bromo-2-chloro-6-(chloromethyl)pyridine” has a molecular weight of 240.91 and its IUPAC name is 3-bromo-2-chloro-6-(chloromethyl)pyridine . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Safety Information
This compound is classified as dangerous with hazard statements H315-H318-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Synthesis
3-Bromo-2-chloro-6-(chloromethyl)pyridine can be synthesized from 3-amino-2-chloropyridine or 2-chloro-3-pyridinamine .
Agrochemical Applications
Trifluoromethylpyridines (TFMP), which can be synthesized using 3-Bromo-2-chloro-6-(chloromethyl)pyridine, are used extensively in the agrochemical industry . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Future Applications
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives promising candidates for future applications .
Molecular Structure Analysis
The distribution of electrons and the reactive sites on the surface of the molecule can be analyzed using the molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locater (LOL) .
安全和危害
“3-Bromo-2-chloro-6-(chloromethyl)pyridine” is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate protective clothing and eye/face protection .
作用机制
Target of Action
It is known that halogenated pyridines, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
3-Bromo-2-chloro-6-(chloromethyl)pyridine is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 3-Bromo-2-chloro-6-(chloromethyl)pyridine, being a halogenated compound, can participate in this reaction as an electrophile .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-2-chloro-6-(chloromethyl)pyridine may participate, is a key step in many synthetic pathways . This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which the reaction is used.
Result of Action
The molecular and cellular effects of 3-Bromo-2-chloro-6-(chloromethyl)pyridine’s action are largely dependent on the specific context in which it is used. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chloro-6-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the efficacy of its participation in Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as the choice of catalyst, temperature, and solvent .
属性
IUPAC Name |
3-bromo-2-chloro-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBIKEYDQFFBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-(chloromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)


![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)



![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)